molecular formula C14H13N3O3 B2664815 N-(5-oxopyrrolidin-3-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1351617-53-2

N-(5-oxopyrrolidin-3-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2664815
CAS RN: 1351617-53-2
M. Wt: 271.276
InChI Key: VNJMXNCHQLIZQF-UHFFFAOYSA-N
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Description

“N-(5-oxopyrrolidin-3-yl)-5-phenylisoxazole-3-carboxamide” seems to be a complex organic compound. It likely contains a pyrrolidinone ring (a five-membered lactam), a phenyl group, and an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst. For example, the synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis.


Molecular Structure Analysis

The molecular structure of similar compounds includes a carbonyl group, a thiophene ring, and a pyrrolidine ring. The characterization of these compounds involves various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography.


Physical And Chemical Properties Analysis

Similar compounds like 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide are yellow crystalline solids. They have a melting point of 224-228°C and a boiling point of 409.9°C at 760 mmHg. They are soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile and insoluble in water.

Scientific Research Applications

Synthesis and Prediction of Biological Activity

A study involving the synthesis of novel bicyclic systems, including compounds structurally related to N-(5-oxopyrrolidin-3-yl)-5-phenylisoxazole-3-carboxamide, demonstrated a one-pot condensation method. The biological activity of these synthesized compounds was predicted, highlighting the potential for diverse applications in scientific research (Kharchenko, Detistov, & Orlov, 2008).

Electrochromic Properties of Polyamides

Research into electroactive polyamides with pendent carbazole groups synthesized from compounds structurally related to N-(5-oxopyrrolidin-3-yl)-5-phenylisoxazole-3-carboxamide revealed significant electrochromic properties. These polyamides showed promising thermal stability and photoluminescence, suggesting their potential use in electronic and photonic devices (Hsiao et al., 2013).

DNA Binding Properties of Polyamides

A study on pyrrole−imidazole polyamides, which share a core structural motif with N-(5-oxopyrrolidin-3-yl)-5-phenylisoxazole-3-carboxamide, explored their ability to recognize specific sequences in DNA. These findings suggest the potential of such compounds in gene regulation and therapeutic applications, due to their high specificity and affinity for DNA targets (Swalley, Baird, & Dervan, 1996).

Safety and Hazards

Safety information for similar compounds like benzyl N-(5-oxopyrrolidin-3-yl)carbamate indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13-6-10(8-15-13)16-14(19)11-7-12(20-17-11)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJMXNCHQLIZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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